molecular formula C5F11I B075421 Perfluoro-3-methylbutyl iodide CAS No. 1514-90-5

Perfluoro-3-methylbutyl iodide

Cat. No. B075421
CAS RN: 1514-90-5
M. Wt: 395.94 g/mol
InChI Key: UMPRKACBONFPEQ-UHFFFAOYSA-N
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Description

Perfluoro-3-methylbutyl iodide is a polyhalogenated compound extensively studied for its unique properties and applications in chemistry. It's part of a broader class of perfluoroalkyl iodides which are known for their reactivity and role in various chemical processes.

Synthesis Analysis

  • Synthesis from 2H,2H-Hexafluoro-1-Iodo-3-Trifluoromethylbutane : Perfluoro-(3-methylbuta-1,2-diene) can be synthesized by dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane. This compound is obtained from the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
  • Improved Preparation Method : An improved preparation method involves dehalogenofluorination with copper powder of perfluoro-(2-iodo- or 2-bromo-3-methylbut-2-ene) (Bosbury, Fields, Haszeldine, & Moran, 1976).

Molecular Structure Analysis

The molecular structure of perfluoro-3-methylbutyl iodide and its derivatives is characterized by the presence of multiple fluorine atoms which significantly alter the physical and chemical properties of the compound. X-ray analysis and spectroscopic methods are often used for structural characterization.

Chemical Reactions and Properties

  • Nucleophilic Attack : This compound is readily attacked by nucleophiles, leading to various derivatives and reactions (Banks et al., 1969).
  • Addition to C-C Multiple Bonds : Perfluorobutyl iodide efficiently adds to C-C multiple bonds under specific conditions (Rong & Keese*, 1990).
  • Photochemical Reactions : Photochemical reactions involving perfluoroalkyl iodides have been reported, demonstrating their potential in synthesis (Wang, Wang, Li, He, & Chen, 2017).

Scientific Research Applications

Environmental Impact and Partitioning Behavior

Perfluoro-3-methylbutyl iodide, as part of the broader category of polyfluorinated iodine alkanes (FIAs), has been identified in the environment, particularly around fluorochemical manufacturing plants. These compounds, including perfluorinated iodine alkanes and polyfluorinated telomer iodides, exhibit a wide concentration range in ambient air. Their presence in different environmental matrices and their volatility suggest they can be released into the atmosphere, potentially contributing to the formation and distribution of polyfluorinated alcohols, aldehydes, and carboxylic acid derivatives under oxidative conditions (Ruan et al., 2010).

Chemical Synthesis and Material Science

The rearrangement and double fluorination reactions involving alkyl iodides, including perfluoro-3-methylbutyl iodide, with xenon difluoride have been studied. These reactions yield products through a neopentyl rearrangement process, highlighting the compound's utility in synthetic chemistry for creating gem-difluoro products (Patrick et al., 2000).

Fuel Cell Technology

In the context of fuel cell technology, perfluoro-3-methylbutyl iodide-related compounds have been investigated for their role in the infra-red spectra of perfluorinated ionomer membranes, which are crucial for the operation of fuel cells. This research aims to identify spectral bands that can signify membrane fragmentation, thus contributing to the understanding and improvement of fuel cell membrane durability (Danilczuk et al., 2011).

Photovoltaic Applications

Perfluoro-3-methylbutyl iodide has also been explored in the domain of photovoltaic applications, particularly in enhancing the lifetime of perovskite solar cells. A study introduced an imidazolium iodide dopant with a perfluorous appendage, leading to prolonged device activities without compromising efficiency. This indicates the compound's potential in developing more stable and durable solar energy technologies (Salado et al., 2016).

Future Directions

While specific future directions for Perfluoro-3-methylbutyl iodide are not mentioned in the search results, there are discussions about the potential of iodine clocks in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, the development of blue perovskite light-emitting diodes (PeLEDs) is discussed, indicating potential future directions in this field .

properties

IUPAC Name

1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11I/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRKACBONFPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379876
Record name Perfluoro-3-methylbutyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-3-methylbutyl iodide

CAS RN

1514-90-5
Record name 1,1,1,2,3,3,4,4-Octafluoro-4-iodo-2-(trifluoromethyl)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-3-methylbutyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroisopentyl iodide
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